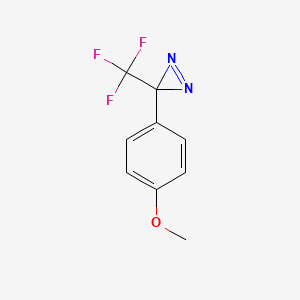

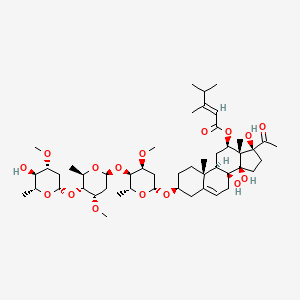

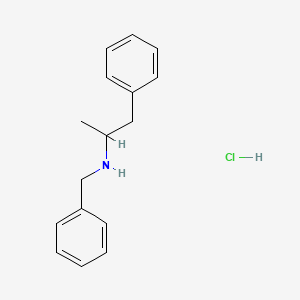

N-benzyl-1-phenylpropan-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthetic pathways for compounds related to N-benzyl-1-phenylpropan-2-amine hydrochloride involve various methodologies, including asymmetric autocatalysis, where (R)-1-Phenylpropan-1-ol undergoes enantioselective autocatalysis with diethylzinc and benzaldehyde mediated by amine catalysts (Li ShengJian et al., 1993). Additionally, the use of copper-catalyzed intermolecular and intramolecular reactions has been documented for the synthesis of benzoxazole derivatives, showcasing the versatility of catalytic systems in synthesizing complex structures (Dazhuang Miao et al., 2015).

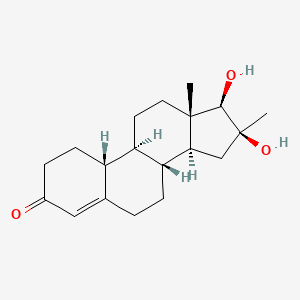

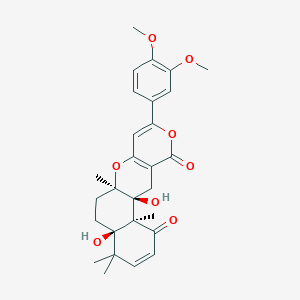

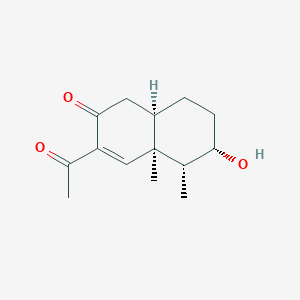

Molecular Structure Analysis

Detailed molecular structure analysis is essential for understanding the reactivity and properties of a compound. Studies employing X-ray diffraction, NMR, and UV-Vis spectroscopy provide insights into the geometry, bond lengths, and electronic structure of related compounds, revealing the influence of substituents on the molecular conformation and stability (S. Demir et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of N-benzyl-1-phenylpropan-2-amine hydrochloride derivatives can be explored through various reactions, including Friedel-Crafts alkylation, which demonstrates the compound's ability to undergo electrophilic aromatic substitution and form complex structures with retention or inversion of configuration (S. Masuda et al., 1983). Such reactions highlight the compound's versatility in organic synthesis.

Scientific Research Applications

1. Spectroscopic Analysis and Identification

Chapman (2017) reports on the spectroscopic analysis of novel psychoactive substances, including N-benzyl-1-phenylpropan-2-amines. This research emphasizes the utility of spectroscopy in identifying and characterizing such compounds, which can be crucial for forensic and harm-reduction organizations (Chapman, 2017).

2. Chemical Reactions and Mechanisms

Mohana and Prasad (2008) studied the kinetics of oxidation reactions involving phenylpropanolamine hydrochloride, a compound related to N-benzyl-1-phenylpropan-2-amine. Their work provides insights into the chemical behaviors and reaction mechanisms of such compounds (Mohana & Prasad, 2008).

3. Pharmacophore Identification

Glennon et al. (1991) identified the pharmacophore of benzomorphans, with compounds including N-benzyl-1-phenylpropan-2-amines showing affinity for sigma receptors. This discovery is significant for understanding the pharmacological properties of related compounds (Glennon et al., 1991).

4. Metabolic Studies

Abdel-Monem (1975) researched the N-demethylation of tertiary amines, including derivatives of 1-phenylpropan-2-amine. This study is relevant to understanding the metabolic processes involved in the breakdown of N-benzyl-1-phenylpropan-2-amines (Abdel-Monem, 1975).

5. Protecting Group Research

Zhou et al. (2019) highlighted the role of N-benzyl as a protecting group in organic chemistry, which is directly relevant to N-benzyl-1-phenylpropan-2-amine. Their study offers insights into the methods for N-benzyl deprotection, crucial in the synthesis of drugs and natural products (Zhou et al., 2019).

6. Analytical Methods in Pharmaceuticals

Burke et al. (1974) developed a colorimetric method for determining phenylpropanolamine hydrochloride in pharmaceuticals, which could potentially be adapted for N-benzyl-1-phenylpropan-2-amine. This demonstrates the importance of analytical methods in quality control of pharmaceuticals (Burke et al., 1974).

Safety And Hazards

properties

IUPAC Name |

N-benzyl-1-phenylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16;/h2-11,14,17H,12-13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMZVDMDDHHROA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501064 |

Source

|

| Record name | N-Benzyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl(1-phenylpropan-2-yl)amine hydrochloride | |

CAS RN |

1085-43-4 |

Source

|

| Record name | N-Benzyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.